(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
Description
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name of this compound is systematically constructed to encode its molecular architecture and stereochemical complexity. The parent structure is pyrrolidine-2,4-dione , a five-membered lactam ring with ketone groups at positions 2 and 4. The substituents are described hierarchically:
- 1-Methyl group : A methyl group is attached to the nitrogen atom at position 1 of the pyrrolidine ring.
- 3-[(E,4S,6R,...)triacont-2-enylidene] : At position 3 of the pyrrolidine ring, a triacont-2-enylidene group (30-carbon chain with a double bond at position 2 in the E configuration) is connected. This side chain contains 15 hydroxyl groups, six methyl groups, and a stereochemically dense configuration with 19 stereocenters, each explicitly denoted by R or S descriptors.
- 30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl] : The terminal carbon of the triacontenylidene chain is substituted with an oxane (tetrahydropyran) ring. This oxane ring has hydroxyl groups at positions 3, 4, 5, and 6, while position 6 is further substituted with a (2R)-2-hydroxydodecyl chain.
The stereochemical descriptors follow IUPAC guidelines, where configurations are prepended to the prefix in numerical order. For example, the E configuration of the triacont-2-enylidene double bond and the Z configuration of the pyrrolidine ring’s 3-substituent are explicitly stated. The 19 stereocenters in the side chain are enumerated sequentially, reflecting the molecule’s stereochemical precision.
| Stereochemical Feature | Configuration | Position(s) |
|---|---|---|
| Pyrrolidine ring double bond | Z | C3 |
| Triacontenylidene double bond | E | C2 |
| Oxane ring stereocenters | 2R,3S,4S,5S,6S | C2–C6 |
| Hydroxydodecyl chain | 2R | C2 |
X-ray Crystallographic Analysis of Pyrrolidine-2,4-Dione Core
X-ray crystallographic studies of related pyrrolidine-2,4-dione derivatives reveal critical insights into the core’s geometry. For instance, in compound 10a from search result , the pyrrolidine ring adopts a planar conformation with a Z-configured 1-hydroxyethylidene group at position 3. The diketone moieties at positions 2 and 4 exhibit bond lengths of 1.21 Å and 1.23 Å, respectively, consistent with conjugated carbonyl systems. Similarly, the crystal structure of 2-(pyrrolidin-1-ylmethyl)isoindoline-1,3-dione shows that pyrrolidine rings often adopt envelope conformations, with deviations of up to 0.248 Å from planarity at nitrogen atoms.
For the target compound, the pyrrolidine-2,4-dione core is expected to exhibit:
- Bond lengths : C=O bonds at ~1.22 Å, C–N bonds at ~1.34 Å, and C–C bonds averaging 1.49 Å.
- Dihedral angles : The substituent at position 3 likely creates a dihedral angle of >70° relative to the pyrrolidine plane, as seen in analogous structures.
- Hydrogen bonding : The lactam N–H group may participate in intramolecular hydrogen bonds with adjacent carbonyl oxygen atoms, stabilizing the ring conformation.
Conformational Dynamics of Polyhydroxylated Side Chains
The compound’s polyhydroxylated side chains introduce significant conformational complexity:
Triacontenylidene Chain :
- The E-configured double bond at C2 imposes rigidity, limiting rotation and favoring an extended conformation.
- 15 hydroxyl groups along the chain facilitate intramolecular hydrogen bonding, potentially forming helical or folded motifs. For example, adjacent hydroxyls at C8, C9, and C11 may create a hydrogen-bonded network that stabilizes local conformations.
Oxane Ring Substituent :
Methyl Groups :
- Six methyl groups at C2, C4, C6, C10, C14, and C16 create steric bulk, potentially shielding reactive hydroxyl groups from solvent access.
Table 2: Predicted Hydrogen Bonding Interactions
| Donor | Acceptor | Distance (Å) |
|---|---|---|
| C8–OH | C11–O | 2.78 |
| C15–OH | C17–O | 2.81 |
| Oxane C3–OH | Oxane C5–O | 2.75 |
Comparative Structural Analysis with Natural Product Analogs
This compound shares structural motifs with several natural products:
Tetramic Acids :
Macrolides :
Glycosylated Natural Products :
Table 3: Structural Comparison with Natural Analogs
| Feature | Target Compound | Natural Analog (e.g., Reutericyclin) |
|---|---|---|
| Core structure | Pyrrolidine-2,4-dione | Pyrrolidine-2,4-dione |
| Side chain | Polyhydroxylated triacontenyl | Acyl group (e.g., octanoyl) |
| Stereochemical centers | 19 | 2–4 |
| Glycosylation | Oxane ring with hydroxydodecyl | None |
The structural innovations in this compound—particularly its stereochemical diversity and hydroxylation pattern—position it as a candidate for probing biological interactions reliant on hydrogen bonding and steric effects.
Properties
Molecular Formula |
C58H107NO23 |
|---|---|
Molecular Weight |
1186.5 g/mol |
IUPAC Name |
(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-/t29-,30+,32-,33-,34-,35+,36-,37+,38-,39+,40-,41+,42+,43-,44-,46+,49+,50+,51-,52+,53+,54+,55-,56-,58-/m0/s1 |
InChI Key |
VVBSMETZVCGSHB-KACVNYILSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the pyrrolidine-2,4-dione core, followed by the sequential addition of hydroxyl and methyl groups. The final steps involve the attachment of the oxan-2-yl and triacont-2-enylidene groups. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The process would need to be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidine-2,4-dione core can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
The compound "(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione" is a complex organic molecule with potential applications in various fields. The following sections explore its scientific research applications based on available literature.
Chemical Properties and Structure
This compound features a unique structure characterized by multiple hydroxy groups and a complex carbon skeleton. Its extensive hydroxylation may contribute to its biological activity by enhancing solubility and interaction with biological targets.
Antiviral Activity
Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, phenolic compounds have been shown to possess antiviral roles against various viruses such as the dengue virus. This suggests that the compound may also exhibit potential antiviral effects worth exploring in future studies .
Cytotoxicity Studies
Compounds with complex polyhydroxylated structures often show cytotoxic activity against cancer cell lines. A study evaluating sapinofuranones demonstrated significant cytotoxic effects against human cancer cell lines (A549) due to their structural similarities to other biologically active compounds. This opens avenues for investigating the cytotoxic potential of the compound against various cancer cells .
Herbicidal Properties
The presence of multiple hydroxyl groups in similar compounds has been associated with herbicidal activity. Fungal phytotoxins have been explored for their potential herbicidal effects; thus, this compound could be studied for its ability to inhibit plant growth or act as an herbicide .
Mer Tyrosine Kinase Inhibition
The compound's structure suggests potential interactions with tyrosine kinases involved in various signaling pathways related to cancer and inflammation. Research on pyrrolopyrimidine compounds indicates that modifications in similar structures can lead to selective inhibition of Mer tyrosine kinase activity . This could pave the way for therapeutic applications in targeted cancer therapies.
Antioxidant Properties
Given the high number of hydroxyl groups present in this compound's structure and its analogs' known antioxidant properties , it may serve as a potent antioxidant agent. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
- Antiviral Research : A systematic review highlighted the effectiveness of phenolic compounds against dengue virus infections. The structural similarities suggest that further investigation of this compound could yield promising results in antiviral drug development.
- Cytotoxic Evaluation : In vitro studies have shown that structurally related compounds exhibit significant cytotoxic effects on various cancer cell lines. Future research could focus on evaluating this compound's efficacy against specific cancer types.
- Herbicidal Activity : Preliminary studies on fungal phytotoxins indicate a pathway for exploring herbicidal applications of this compound through its inhibitory effects on plant growth.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The multiple hydroxyl groups suggest potential for hydrogen bonding with proteins or nucleic acids, while the pyrrolidine-2,4-dione core could interact with enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Marine Actinomycetes
Marine actinomycetes are prolific producers of bioactive macrocycles and polyketides. Key distinctions include:
- Pyrrolidine-dione vs. lactam rings : The target compound’s pyrrolidine-2,4-dione core contrasts with the β-lactam or indole cores common in salternamides.
- Glycosylation : The glycosylated oxane moiety in the target compound is rare in salternamides, which typically feature simpler sugar attachments.
Benzo[h]chromene Derivatives
highlights benzo[h]chromene derivatives with antimycobacterial activity. Unlike the target compound, these:
- Lack hydroxylation : Rely on aromatic π-systems for target binding.
- Simpler scaffolds : Feature fused benzene rings instead of macrocyclic or polyhydroxylated architectures .
Phenolic Antioxidants
emphasizes phenolic compounds with radical scavenging activity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Challenges : Its structural complexity exceeds that of fluorinated synthetic compounds (), posing challenges for total synthesis. Modular biosynthesis via polyketide synthases is more plausible .
Biological Activity
The compound (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione is a complex organic molecule with significant biological activities. This article aims to explore its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure that includes multiple hydroxy groups and a pyrrolidine ring. The molecular formula can be represented as . Its structural complexity suggests potential interactions with various biological systems.
Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | 15 hydroxyl groups providing potential for hydrogen bonding and reactivity. |
| Pyrrolidine Ring | A cyclic amine that may influence pharmacological properties. |
| Hydrocarbon Chain | Long aliphatic chain which may affect lipophilicity and membrane interactions. |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests a potential for scavenging free radicals and reducing oxidative stress. Studies have shown that polyhydroxylated compounds can effectively neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
Preliminary investigations into related compounds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This mechanism might be attributed to the modulation of signaling pathways such as NF-kB and MAPK . The intricate structure of our compound may enhance its ability to interact with these pathways.
Antimicrobial Properties
Certain analogs of the compound have shown promising antimicrobial activity against various bacterial strains. The structural components facilitate binding to bacterial membranes or interference with metabolic pathways . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.
Potential Therapeutic Applications
Given its diverse biological activities:
- Antioxidant therapies : Could be beneficial in conditions characterized by oxidative stress.
- Anti-inflammatory treatments : May provide relief in chronic inflammatory diseases.
- Antimicrobial agents : Potential development for new antibiotics or antifungal agents.
Study 1: Antioxidant Efficacy
In a study examining the antioxidant capacity of structurally similar compounds:
- Method : DPPH radical scavenging assay was employed.
- Findings : The compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties reported:
- Method : Evaluation of cytokine levels in LPS-stimulated macrophages.
- Results : The compound significantly reduced TNF-alpha and IL-6 levels .
Study 3: Antimicrobial Activity
Research assessing the antimicrobial potential highlighted:
Q & A
What are the primary synthetic challenges in constructing the triacont-2-enylidene moiety, and how can regioselective protection strategies address stereochemical complexity?
Basic Research Focus
The compound’s triacont-2-enylidene moiety contains 15 hydroxyl groups, six methyl substituents, and a stereochemically dense oxane ring. Key challenges include:
- Regioselective protection/deprotection of hydroxyl groups to avoid unwanted side reactions.
- Stereochemical control during the formation of the enylidene bond (E/Z configuration) and oxane ring (2R,3S,4S,5S,6S).
Methodological Approach :
Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl (TBS) or benzyl ethers) for hydroxyl groups, guided by reactivity differences. Monitor stereochemistry via NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for absolute configuration confirmation .
How can computational modeling predict the stereochemical outcomes of the pyrrolidine-2,4-dione core under varying reaction conditions?
Advanced Research Focus
The Z-configuration of the pyrrolidine core and its interaction with the triacont-2-enylidene substituent create conformational strain.
Methodological Approach :
- Apply density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps.
- Use molecular docking to study steric and electronic interactions between the dione core and substituents. Validate with dynamic NMR to observe restricted rotation .
Which spectroscopic techniques are critical for resolving structural ambiguities in polyhydroxylated intermediates?
Basic Research Focus
Structural confirmation requires addressing overlapping signals in NMR and distinguishing stereoisomers.
Methodological Approach :
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- 2D NMR (HSQC, HMBC) to assign proton-carbon correlations in congested regions.
- Circular dichroism (CD) or vibrational circular dichroism (VCD) for absolute configuration determination in chiral centers .
How can researchers reconcile discrepancies between theoretical and experimental NMR data for the oxane ring substituent?
Advanced Research Focus
The oxane ring’s tetrahydroxy-6-[(2R)-2-hydroxydodecyl] group introduces complex coupling patterns and solvent-dependent shifts.
Methodological Approach :
- Perform solvent titrations (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding effects.
- Compare computed NMR chemical shifts (via Gaussian or ACD/Labs) with experimental data. Use residual dipolar coupling (RDC) in aligned media for rigid substructures .
What safety protocols are essential for handling reactive intermediates during large-scale synthesis?
Basic Research Focus
Polyhydroxylated intermediates are hygroscopic and prone to oxidation.
Methodological Approach :
- Use inert atmosphere (N2/Ar) for moisture-sensitive steps.
- Implement real-time reaction monitoring (e.g., FTIR or Raman spectroscopy) to detect exothermic events. Refer to Moran and Masciangioli’s guidelines for lab safety .
What strategies optimize reaction yields during scale-up of the hexamethyl-substituted triacontane chain?
Advanced Research Focus
Nonlinear yield trends occur due to steric hindrance and poor solubility of intermediates.
Methodological Approach :
- Employ flow chemistry for precise temperature control during chain elongation.
- Use solubility enhancers (e.g., ionic liquids) or microwave-assisted synthesis to improve reaction kinetics. Statistical design of experiments (DoE) can identify critical variables .
How does the compound’s conformation influence its interaction with biological targets, and what biophysical methods validate this?
Advanced Research Focus
The compound’s size and polarity suggest potential membrane interaction or protein binding.
Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
